molecular formula C10H20ClNO B13325137 (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride

(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride

Cat. No.: B13325137
M. Wt: 205.72 g/mol
InChI Key: HQWUATJRJXHPOI-UHFFFAOYSA-N
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Description

(8-Azaspiro[45]decan-2-yl)methanol hydrochloride is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between two rings, which imparts distinct three-dimensional properties and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce carbonyl compounds back to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN) to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can regenerate the alcohol. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
  • (8-Thia-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane

Uniqueness

(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride stands out due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c12-8-9-1-2-10(7-9)3-5-11-6-4-10;/h9,11-12H,1-8H2;1H

InChI Key

HQWUATJRJXHPOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC1CO.Cl

Origin of Product

United States

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